molecular formula C20H22N4OS B2961684 4-((2-phenyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396759-73-1

4-((2-phenyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2961684
CAS No.: 1396759-73-1
M. Wt: 366.48
InChI Key: UYLUDCIYYGYVFM-UHFFFAOYSA-N
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Description

4-((2-phenyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group linked to a thiophen-2-yl moiety and a 2-phenylimidazole methyl group. Its structure combines aromatic (phenyl, thiophene) and nitrogen-rich heterocycles (imidazole, piperidine), which are critical for interactions with biological targets such as kinases, GPCRs, or metabolic enzymes .

Key structural features:

  • Piperidine ring: Provides conformational flexibility and serves as a scaffold for substituent placement.
  • Thiophen-2-yl carboxamide: Enhances solubility and contributes to π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

4-[(2-phenylimidazol-1-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-20(22-18-7-4-14-26-18)23-11-8-16(9-12-23)15-24-13-10-21-19(24)17-5-2-1-3-6-17/h1-7,10,13-14,16H,8-9,11-12,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLUDCIYYGYVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2-phenyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C20_{20}H22_{22}N4_4OS, with a molecular weight of 366.5 g/mol. Its structure features a piperidine ring substituted with an imidazole and thiophene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20_{20}H22_{22}N4_4OS
Molecular Weight366.5 g/mol
CAS Number1396759-73-1

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of imidazole have been shown to inhibit viral RNA polymerase activity effectively. A related compound demonstrated an IC50_{50} value of 0.35 μM against Hepatitis C virus (HCV) NS5B polymerase, highlighting the potential of imidazole-containing compounds in antiviral therapy .

Opioid Receptor Affinity

In a study focused on piperidine derivatives, compounds structurally related to this compound exhibited selective binding affinities for delta-opioid receptors. The evaluation revealed anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may influence mood disorders through opioid receptor modulation .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Receptor Modulation : Interaction with specific receptors such as opioid receptors and potentially others involved in neuropharmacology.
  • Inhibition of Viral Enzymes : Similar compounds have shown the ability to inhibit viral enzymes crucial for replication, which may also apply to this compound.

Study 1: Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of several imidazole derivatives against HCV. The study found that modifications to the imidazole ring significantly affected the potency against NS5B polymerase. The most effective derivative had an IC50_{50} value lower than that of standard antiviral agents .

Study 2: Opioid Receptor Interaction

Research published on piperidine derivatives indicated that certain modifications could enhance selectivity for delta-opioid receptors over mu and kappa receptors. This selectivity is crucial for developing drugs with fewer side effects associated with opioid use .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Target Engagement :

  • The thiophen-2-yl group in the target compound may offer enhanced metabolic stability compared to fluorophenyl or bromophenyl groups in analogues (e.g., 9c, 38) due to sulfur’s lower electronegativity .
  • The 2-phenylimidazole moiety could mimic benzimidazolone derivatives (e.g., compound 2) in DNA repair enzyme inhibition but lacks the oxo-group critical for OGG1 binding .

Pharmacological Potential: Compared to dual H1/H4 ligands (e.g., compound 38), the absence of a fluorobenzyl group in the target compound may reduce histamine receptor affinity but improve selectivity for other targets .

Research Findings and Implications

  • Receptor Modulation: Piperidine-carboxamide derivatives (e.g., compound 38) demonstrate nanomolar affinity for histamine receptors, implying the target compound’s piperidine core could be optimized for GPCR applications .
  • ADME Profile : The thiophene moiety may improve oral bioavailability compared to bulkier aryl groups (e.g., bromophenyl in 9c) due to reduced molecular weight and polarity .

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